9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
BI-RJ 70 is a tritiated photoaffinity azido analog of nevirapine and can be used to study the binding of nevirapine to HIV-1 transcriptase through covalently labeled enzymes and amino acid residues.
Scientific Research Applications
HIV-1 Inhibition
A significant application of pyridobenzodiazepine derivatives is in the inhibition of human immunodeficiency virus type 1 (HIV-1). Compounds like 11-ethyl-6,11-dihydro-pyrido[2,3-f][2,1,5]benzothiodiazepine-5,5-dioxide have demonstrated potent inhibition of HIV-1 replication, including strains resistant to traditional treatments like AZT. This inhibition occurs through interaction with the reverse transcription process, a critical step in the HIV replication cycle (Bellarosa et al., 1996).
Muscarinic Receptor Antagonism
The derivatives of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have been explored for their potential as muscarinic receptor antagonists. Some derivatives exhibit selective binding affinities for M2 muscarinic receptors, suggesting their potential application in treating conditions influenced by muscarinic receptor activity (Watanabe et al., 1997).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of new fused 1,5-benzodiazepines, exploring the potential for creating diverse heterocyclic compounds with varied pharmacological properties. These synthetic pathways open possibilities for creating novel compounds with unique biological activities (Khodairy, 2005).
Anti-Ulcer Applications
Derivatives of pyrido[2,3-b][1,4]benzodiazepin-6-one, like pirenzepine, have shown promise as anti-ulcer agents. Their unique tricyclic structure, devoid of central nervous system activity, indicates a potential for treating ulcers without the side effects associated with other psychotropic compounds (Eberlein et al., 1977).
properties
CAS RN |
132377-83-4 |
---|---|
Product Name |
9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one |
Molecular Formula |
C15H14N6O |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
[(11-ethyl-6-methyl-5-oxopyrido[2,3-b][1,5]benzodiazepin-6-ium-9-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C15H14N6O/c1-3-21-13-9-10(18-19-16)6-7-12(13)20(2)15(22)11-5-4-8-17-14(11)21/h4-9H,3H2,1-2H3 |
InChI Key |
APHMGGWRVNQQAC-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=NN=[N-])C=CC2=[N+](C(=O)C3=C1N=CC=C3)C |
Canonical SMILES |
CCN1C2=CC(=NN=[N-])C=CC2=[N+](C(=O)C3=C1N=CC=C3)C |
Appearance |
Solid powder |
Other CAS RN |
132377-83-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
9-azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one BI-RJ 70 BI-RJ-70 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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